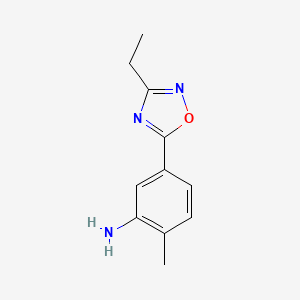![molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4](/img/structure/B1517067.png)
3-[(Cyclopropylmethoxy)methyl]aniline
Descripción general
Descripción
3-[(Cyclopropylmethoxy)methyl]aniline is an organic compound characterized by a cyclopropylmethoxy group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethoxy)methyl]aniline typically involves the reaction of cyclopropylmethanol with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where cyclopropylmethanol is first converted to its corresponding halide (e.g., cyclopropylmethyl chloride), which then reacts with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form different derivatives, such as nitrobenzene or azobenzene.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted anilines.
Aplicaciones Científicas De Investigación
3-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-[(Cyclopropylmethoxy)methyl]aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-[(Cyclopropylmethoxy)methyl]aniline: Similar structure but different position of the cyclopropylmethoxy group.
3-[(Methoxy)methyl]aniline: Similar aniline derivative with a methoxy group instead of cyclopropylmethoxy.
Uniqueness: 3-[(Cyclopropylmethoxy)methyl]aniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other aniline derivatives.
Propiedades
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)






![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)


